(2R)-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the cyclization of 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. These methods aim to maximize yield while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sodium azides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with various biological activities.
Uniqueness
2-[2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-2-phenylacetic acid is unique due to its specific structural modifications, which confer distinct biological properties. Its methoxy and dimethyl groups, along with the acetamido and phenylacetic acid moieties, contribute to its diverse range of activities and applications .
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H21NO6/c1-12-9-16(28-3)19-13(2)15(22(27)29-17(19)10-12)11-18(24)23-20(21(25)26)14-7-5-4-6-8-14/h4-10,20H,11H2,1-3H3,(H,23,24)(H,25,26)/t20-/m1/s1 |
InChI Key |
JFMINVBDFYTFLG-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(C3=CC=CC=C3)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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